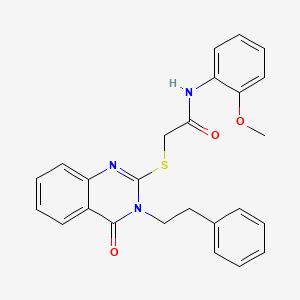
N-(2-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H23N3O3S and its molecular weight is 445.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The compound is synthesized through a reaction involving 2-(dimethylsulfanylidene)acetophenone and 4-methoxy-N-(pivaloyloxy)benzamide. The synthesis process typically involves:
-
Reagents :
- 4-methoxy-N-(pivaloyloxy)benzamide
- 2-(dimethylsulfanylidene)acetophenone
- Sodium hydroxide (NaOH)
- Solvent: 1,2-dichloroethane
- Procedure :
Antimicrobial Activity
Research indicates that derivatives of quinazolinones, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain quinazolinone derivatives demonstrated enhanced activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Antioxidant Properties
Antioxidant activity is another critical aspect of this compound's profile. In vitro studies have shown that quinazolinone derivatives can scavenge free radicals effectively, thereby reducing oxidative stress. The structure-function relationship suggests that the presence of specific functional groups enhances their electron-donating ability, contributing to their antioxidant capacity .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit pro-inflammatory cytokines, which are pivotal in mediating inflammatory responses. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against pathogenic bacteria and fungi. Results indicated a dose-dependent response with significant inhibition observed at higher concentrations.Pathogen Minimum Inhibitory Concentration (MIC) Escherichia coli 15 µg/mL Staphylococcus aureus 10 µg/mL Candida albicans 20 µg/mL -
Case Study on Antioxidant Activity :
In a comparative study assessing various quinazolinone derivatives for antioxidant activity using DPPH radical scavenging assay, this compound exhibited a significant IC50 value indicating strong scavenging activity compared to standard antioxidants .
Research Findings
Recent studies have focused on the molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of this compound. Computational studies suggest favorable interactions with target proteins implicated in microbial resistance and inflammation pathways. The predicted pharmacokinetic properties indicate good bioavailability and low toxicity profiles, making it a promising candidate for further development .
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-2-[4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-31-22-14-8-7-13-21(22)26-23(29)17-32-25-27-20-12-6-5-11-19(20)24(30)28(25)16-15-18-9-3-2-4-10-18/h2-14H,15-17H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIKBJAXSPHQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














